![molecular formula C4HF4NO2S2 B2669579 4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride CAS No. 2377035-76-0](/img/structure/B2669579.png)
4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” is a fluorinated organic compound. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and advanced materials . The trifluoromethyl group (−CF3) in particular is known to confer increased stability and lipophilicity .
Synthesis Analysis
While specific synthesis methods for “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” are not available, trifluoromethyl-containing compounds have been synthesized through various methods, including the use of transition metal-based catalysts and the activation of the C–F bond in trifluoromethyl-containing compounds .
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” would likely involve a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a trifluoromethyl group attached. The exact structure would depend on the positions of these groups and other atoms in the molecule .
Chemical Reactions Analysis
Trifluoromethyl groups have been involved in various types of chemical reactions, including chloro-, bromo-, iodo-, fluoro- and cyano-trifluoromethylation of alkenes and alkynes . The specific reactions that “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” would undergo would depend on its exact structure and the conditions under which it is reacted.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” would be influenced by its molecular structure. For example, trifluoromethyl groups are known to increase the stability and lipophilicity of compounds .
Scientific Research Applications
Drug Development
The trifluoromethyl group, which is present in “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride”, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities . For example, the 3,5-bis-(trifluoromethyl)phenyl group is a common feature with other NK1 receptor antagonists and improves penetration of the drug into the central nervous system .
Disease Treatment
Many compounds containing the trifluoromethyl group have been used for various diseases and disorders . The detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores, has been covered .
Fluorine Incorporation in Molecules
The fluorine atom possesses many intrinsic properties that can be beneficial when incorporated into small molecules . These properties include the atom’s size, electronegativity, and ability to block metabolic oxidation sites .
Imaging Applications
Small molecules containing fluorine atoms have been used in imaging applications . The fluorine atom contributes to the application of the dye scaffolds as an imaging agent .
Early Detection of Diseases
Radiolabeled fluorine atoms have been used for PET imaging in the early detection of diseases .
Pharmaceutical Industry
The design, synthesis, and testing of medically viable fluorine-containing compounds have burgeoned over the past two decades, leading to numerous publications and patents . In 2021, nine fluorine-containing drugs were approved for use by the FDA, showing an increase in relevancy for the incorporation of fluorine in medicinal research .
Mechanism of Action
Future Directions
The future directions of research on “4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride” would likely involve further exploration of its synthesis, properties, and potential applications. Trifluoromethyl-containing compounds are of significant interest in various fields, and continued efforts in this area could lead to the development of new materials and pharmaceuticals .
properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF4NO2S2/c5-4(6,7)2-3(12-1-9-2)13(8,10)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVKEAYGRLYKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)S(=O)(=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF4NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.